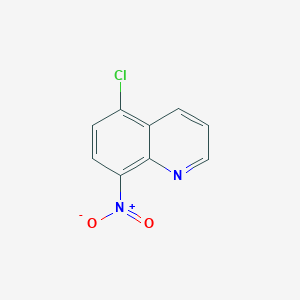

5-Chloro-8-nitroquinoline

Übersicht

Beschreibung

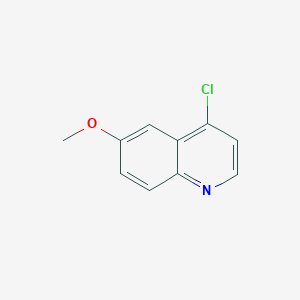

5-Chloro-8-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It has a molecular weight of 208.601 Da . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of this compound involves the reaction of commercially available 5-chloro-2-nitroaniline, glycerol, and NaI in the presence of concentrated H2SO4 at 150°C . There are also various synthesis protocols for constructing the quinoline scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic methods . The compound has a planar structure, which contributes to its lipophilic effect .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 353.6±27.0 °C at 760 mmHg, and a flash point of 167.6±23.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 59 Å2 .Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Reactive Properties

A combined spectroscopic and computational study on 8-hydroxyquinoline derivatives, including 5-chloro-8-hydroxyquinoline (5CL8HQ), reveals significant insights into their properties. Spectroscopic characterization using IR and FT-Raman techniques, complemented by DFT calculations and molecular dynamics simulations, has shown that these compounds exhibit nonlinear optical (NLO) behavior, suggesting potential applications in the development of NLO materials. Moreover, NBO analysis indicates stability in the molecular systems due to hyperconjugative interactions and charge delocalization. The ligands also show potential inhibitory activity against ACP reductase, hinting at possible biochemical applications (Sureshkumar et al., 2018).

Antibacterial Properties

Research into new 8-nitrofluoroquinolone derivatives, involving 5-chloro-8-nitroquinoline, has shown interesting antibacterial activity against both gram-positive and gram-negative strains. Certain derivatives, particularly those with more lipophilic groups, demonstrate enhanced activity against S. aureus. This line of study opens up avenues for the development of new antibacterial agents with specific activity profiles (Al-Hiari et al., 2007).

Effect on Neuroblastoma Cells

8-Hydroxyquinoline derivatives, including this compound, have been studied for their multifunctional properties such as antineurodegenerative and antidiabetic activities. Their effects on calpain-dependent pathways in human neuroblastoma cells under high glucose conditions have been investigated. These compounds, notably 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), attenuate increased expression of calpain even in high-glucose environments, suggesting potential therapeutic applications in neuronal cell protection (Suwanjang et al., 2016).

Fluorescence and Spectroscopic Studies

Quinoline-derived fluorescent complexes, synthesized from 5-chloro-8-hydroxyquinoline, have shown intense luminescence, making them potential candidates for ionic and biological probes, as well as for cell imaging applications. The spectroscopic properties of these complexes vary depending on the coordinated metal, indicating their versatility and utility in various bioanalytical contexts (Mecca et al., 2016).

Anticancer Potential

A study comparing the cytotoxicity of clioquinol with its analogues, including 8-hydroxy-5-nitroquinoline (NQ), reveals that NQ is significantly more toxic to human cancer cell lines. Its activity is enhanced by copper and it does not act as a zinc ionophore, unlike clioquinol. NQ's potent anticancer properties, combined with its previously known antimicrobial usage, suggest its potential as an effective cancer treatment agent (Jiang et al., 2011).

Safety and Hazards

The safety data sheet of a similar compound, 5-Chloro-8-hydroxyquinoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Compounds containing the 8-hydroxyquinoline moiety, similar to 5-Chloro-8-nitroquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Wirkmechanismus

Target of Action

The primary target of 5-Chloro-8-nitroquinoline is the type 2 methionine aminopeptidase (MetAP2) protein . This protein plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels . In addition, this compound also targets magnesium and manganese cations .

Mode of Action

This compound interacts with its targets by inhibiting the enzymatic activity of MetAP2 . This inhibition is believed to contribute to its antitumor activity . The compound’s antibacterial activity may stem from the chelation of vital metal ions for bacterial growth .

Biochemical Pathways

It is known that the compound’s interaction with metap2 can impact the angiogenesis pathway . By inhibiting MetAP2, this compound may disrupt the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Pharmacokinetics

It is known that the compound has been used as an antimicrobial agent and has a well-known pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the biofilm density of Pseudomonas aeruginosa infections . This allows the immune system to access the infection more effectively . In terms of its anticancer activity, this compound has been shown to be more cytotoxic to certain cell lines than other 8-hydroxyquinoline derivatives .

Action Environment

It is known that the compound’s effectiveness can be influenced by the presence of certain metal ions . For example, the reintroduction of Fe2+ and Zn2+ ions into the system can restore biofilm formation activity .

Eigenschaften

IUPAC Name |

5-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRPLGHWWKFRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287575 | |

| Record name | 5-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6942-98-9 | |

| Record name | 6942-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

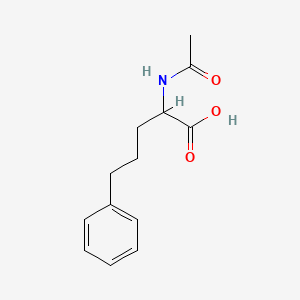

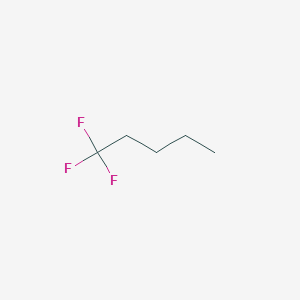

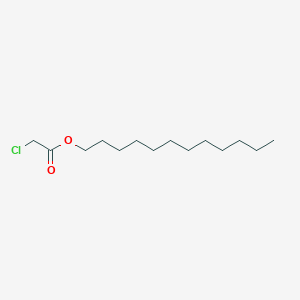

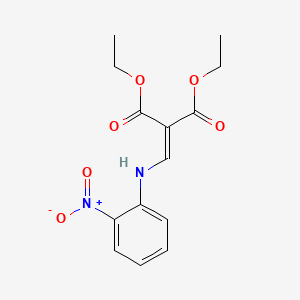

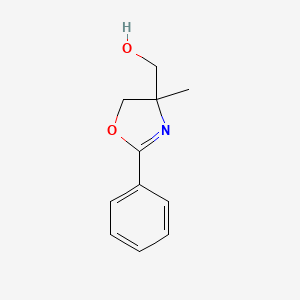

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

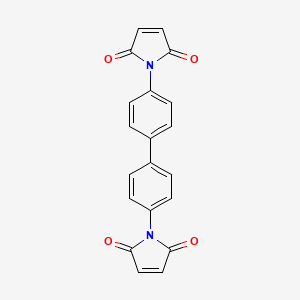

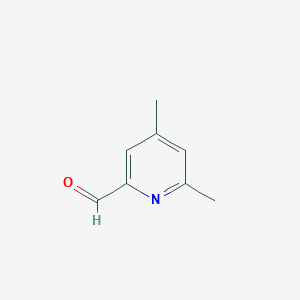

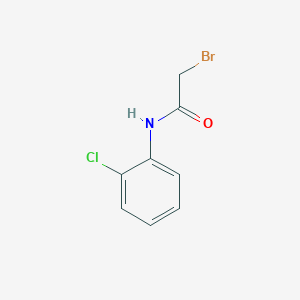

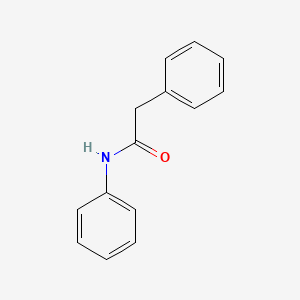

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)